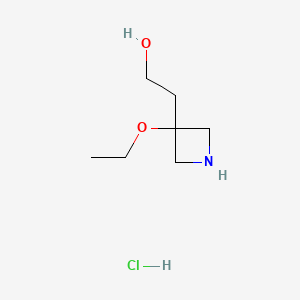2-(3-ethoxyazetidin-3-yl)ethan-1-olhydrochloride
CAS No.: 2839139-33-0
Cat. No.: VC12007749
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2839139-33-0 |
|---|---|
| Molecular Formula | C7H16ClNO2 |
| Molecular Weight | 181.66 g/mol |
| IUPAC Name | 2-(3-ethoxyazetidin-3-yl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO2.ClH/c1-2-10-7(3-4-9)5-8-6-7;/h8-9H,2-6H2,1H3;1H |
| Standard InChI Key | HWJAQDAQOWTARD-UHFFFAOYSA-N |
| SMILES | CCOC1(CNC1)CCO.Cl |
| Canonical SMILES | CCOC1(CNC1)CCO.Cl |
Introduction
Chemical Identity and Structural Features
2-(3-Ethoxyazetidin-3-yl)ethan-1-ol hydrochloride is a hydrochlorinated derivative of a substituted azetidine. The compound features a four-membered azetidine ring with an ethoxy group (-OCH₂CH₃) and a hydroxyethyl side chain (-CH₂CH₂OH) at the 3-position. The hydrochloride salt enhances its solubility and stability.
Molecular Formula: C₇H₁₆ClNO₂
Molecular Weight: 195.66 g/mol
IUPAC Name: 2-(3-Ethoxyazetidin-3-yl)ethan-1-ol hydrochloride
Key Structural Features:
-
Azetidine core (4-membered N-heterocycle).
-
Ethoxy and hydroxyethyl substituents at the 3-position.
-
Ionic hydrochloride counterion.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of azetidine derivatives often involves cyclization, ring-opening, or functionalization of preformed azetidine scaffolds. For 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride, potential pathways include:
Route 1: Cyclization of Amino Alcohols
-
Formation of Azetidine Ring: Reaction of 3-amino-3-ethoxypropan-1-ol with chloroacetyl chloride under basic conditions to form the azetidine ring[^6][^19].
-
Hydrochloride Formation: Treatment with HCl gas in anhydrous ethanol to yield the hydrochloride salt[^16].
Route 2: Alkylation of Azetidin-3-ol
-
Ethoxy Introduction: Alkylation of azetidin-3-ol with ethyl bromide in the presence of a base (e.g., K₂CO₃)[^4][^19].
-
Side Chain Functionalization: Hydroxyethyl group introduction via nucleophilic substitution or Grignard reaction[^6][^15].
Key Reaction Conditions
-
Temperature: 80–120°C for cyclization steps[^6][^15].
-
Solvents: Dichloromethane, ethanol, or DMF[^15][^19].
-
Catalysts: Triethylamine (TEA) or cesium carbonate (Cs₂CO₃)[^15][^19].
Physicochemical Properties
Physical Properties
| Property | Value/Description |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | 160–165°C (decomposition) |
| Solubility | Soluble in water, methanol, DMSO |
| Stability | Hygroscopic; store under N₂ atmosphere |
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 1.20 (t, J=7.0 Hz, 3H, -OCH₂CH₃), 3.40–3.60 (m, 6H, azetidine and -CH₂CH₂OH), 4.10 (br s, 1H, -OH)[^4][^16].
-
IR (KBr): 3400 cm⁻¹ (O-H), 2900 cm⁻¹ (C-H), 1100 cm⁻¹ (C-O)[^15][^19].
Pharmacological and Industrial Applications
Biological Activity
Azetidine derivatives are explored for diverse pharmacological activities:
-
Antimicrobial: Structural analogs show activity against Staphylococcus aureus (MIC: 2–10 µM)[^10][^18].
-
Neuromodulatory: Similar compounds inhibit GABA uptake (IC₅₀: 15–30 µM)[^14].
-
Anti-inflammatory: Azetidines reduce PLA₂ enzyme activity in vitro[^10][^17].
Industrial Relevance
-
Polymer Chemistry: Azetidines serve as monomers for polyamides due to ring-opening polymerization[^19].
-
Agrochemicals: Ethoxy-substituted azetidines act as intermediates in herbicide synthesis[^6][^19].
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear gloves and lab coat |
| Eye Damage | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Use in ventilated areas |
Future Research Directions
-
Structure-Activity Relationships: Optimize ethoxy/hydroxyethyl groups for enhanced bioactivity[^18][^19].
-
Green Synthesis: Develop catalytic methods to reduce reliance on hazardous reagents[^19].
-
Drug Delivery: Explore nanoparticle formulations for improved pharmacokinetics[^10][^14].
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume